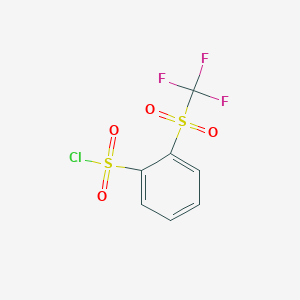
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride
Descripción general
Descripción
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H4ClF3O4S2 and its molecular weight is 308.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, with the CAS number 77797-87-6, is a sulfonyl chloride compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonyl group attached to a benzene ring, further substituted by a sulfonyl chloride group. Its unique structure imparts distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClF3O2S2 |
| Molecular Weight | 292.68 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, including enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Biological Activity
Research indicates that sulfonyl chlorides exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonyl chlorides have demonstrated effectiveness against various bacterial strains, potentially through the inhibition of essential enzymatic processes.
- Anticancer Properties : Some studies suggest that compounds with sulfonyl groups can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Enzyme Inhibition : The ability to modify enzyme active sites enables these compounds to act as inhibitors, affecting metabolic pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of sulfonyl chlorides, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus.
-
Anticancer Activity :
- Research published in the Journal of Medicinal Chemistry highlighted the potential anticancer effects of sulfonamide derivatives. The study showed that certain sulfonyl chlorides could induce cell cycle arrest and apoptosis in human cancer cell lines, suggesting a promising avenue for cancer therapeutics.
-
Enzyme Interaction Studies :
- A biochemical analysis demonstrated that sulfonyl chlorides could effectively inhibit carbonic anhydrase activity. The binding affinity and kinetic parameters were characterized, revealing that modifications on the sulfonyl group significantly influenced enzyme inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| Sulfanilamide | Antimicrobial | Contains an amino group |
| Benzene-1-sulfonamide | Anticancer | Lacks trifluoromethyl group |
| Trifluoromethanesulfonamide | Antimicrobial and anticancer | Similar structure but different reactivity |
Propiedades
IUPAC Name |
2-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTWWXFKNQKHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















